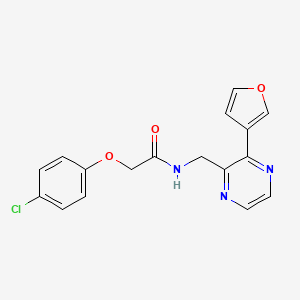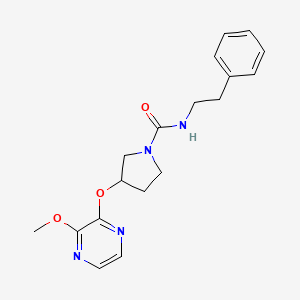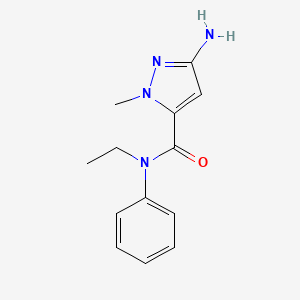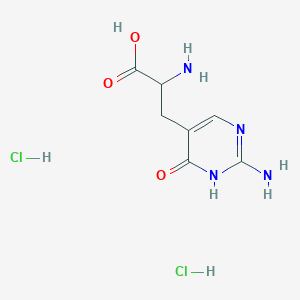
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as CTU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTU is a urea derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthetic Methodologies
- Cleavage to Secondary Amines : A method involving the cleavage of 1-benzyl-1,2,3,4-tetrahydro-2-methylisoquinolines to yield tertiary stilbene urethanes, which are subsequently reduced or hydrogenolyzed to secondary amines, showcases the chemical versatility of related structures (Kim, Lee, & Wiegrebe, 1984).
- Facile Synthesis of Derivatives : A protocol for the synthesis of tetrahydroquinazolinone and dihydropyrimidinone derivatives from aldehydes, cyclic ketones, and urea using catalytic amounts of ammonium chloride or lithium perchlorate has been reported. This method highlights the efficient and simple synthesis of complex structures from simpler precursors (Mirza‐Aghayan et al., 2009).
Biological Evaluation and Applications
- Antiproliferative Screening : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity in vitro against various cancer cell lines. These compounds exhibit significant potential in the development of new therapeutic agents, particularly against breast carcinoma (Perković et al., 2016).
- Anion Receptor Applications : Research on metal-controlled assembly and selectivity of a urea-based anion receptor demonstrates the potential of such compounds in the development of new materials with specific anion recognition capabilities. This has implications for sensing and separation technologies (Amendola et al., 2006).
- TRPV1 Antagonism for Pain Management : Chroman and tetrahydroquinoline ureas have been identified as potent TRPV1 antagonists. These compounds show promise in chronic and acute pain management without significant side effects, highlighting their therapeutic potential (Schmidt et al., 2011).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-2-19(25)24-11-3-4-15-12-17(9-10-18(15)24)23-20(26)22-13-14-5-7-16(21)8-6-14/h5-10,12H,2-4,11,13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKTUVNSXFZFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


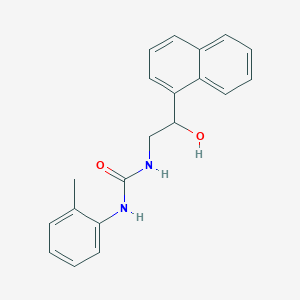
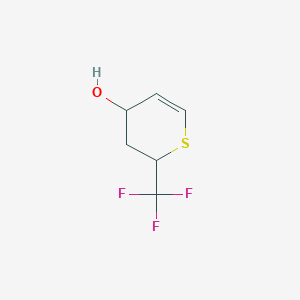
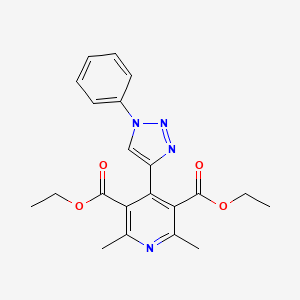
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2539794.png)
![1,3-Dinitrodibenzo[b,f]oxepine](/img/structure/B2539795.png)
![1-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone](/img/structure/B2539796.png)



